molecular formula C17H13F3N6S B12209045 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole

1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole

Cat. No.: B12209045
M. Wt: 390.4 g/mol
InChI Key: XSKVHVWIEKJYFK-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 1 with a methyl group and at position 2 with a sulfanyl-methyl-tetrazole moiety. The tetrazole ring is further substituted at position 1 with a 3-(trifluoromethyl)phenyl group. Its structure combines pharmacophores known for diverse biological activities:

  • Benzimidazole: Implicated in antifungal, antihypertensive, and antiparasitic agents .
  • Tetrazole: A bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
  • Trifluoromethyl group: Enhances lipophilicity and electron-withdrawing properties, influencing target binding .

Properties

Molecular Formula

C17H13F3N6S

Molecular Weight

390.4 g/mol

IUPAC Name

1-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]benzimidazole

InChI

InChI=1S/C17H13F3N6S/c1-25-14-8-3-2-7-13(14)21-16(25)27-10-15-22-23-24-26(15)12-6-4-5-11(9-12)17(18,19)20/h2-9H,10H2,1H3

InChI Key

XSKVHVWIEKJYFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Tetrazole Ring: This can be accomplished by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzimidazole core and the trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Tetrazole Hybrids

CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid)
  • Structural Differences :
    • CV-11974 includes a biphenyl-tetrazole system and a carboxylic acid group, while the target compound uses a methylsulfanyl linkage and a 3-(trifluoromethyl)phenyl substituent.
  • Pharmacological Activity :
    • CV-11974 is a potent angiotensin II receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex binding assays) .
    • The target compound’s sulfanyl linkage may confer greater metabolic stability compared to CV-11974’s ether and carboxylic acid groups.
2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives
  • Key Similarities :
    • Both compounds integrate benzimidazole and tetrazole motifs.
  • Key Differences: These derivatives include an additional biphenyl system and amino substituents, which enhance binding to angiotensin II receptors . The target compound’s trifluoromethyl group may improve membrane permeability relative to these derivatives.

Tetrazole-Containing Urea Derivatives

1-(4-Chloro-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 2.27)
  • Structural Overlap :
    • Shares the 3-(trifluoromethyl)phenyl and tetrazole groups with the target compound.
  • Functional Differences :
    • Uses a urea linkage instead of a benzimidazole core.
    • Demonstrated high yield (53%) and melting point (234–238°C), suggesting robust crystallinity .
    • The target’s benzimidazole core may offer superior π-π stacking interactions in protein binding compared to urea.
1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 2.29)
  • Properties :
    • Yield: 97%, melting point: 270–272°C .
    • Bromine substitution enhances halogen bonding but increases molecular weight.
    • The target compound’s methylsulfanyl group reduces steric hindrance compared to bromine.

Sulfanyl-Linked Heterocycles

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole
  • Structural Comparison :
    • Both compounds feature a sulfanyl (thioether) linkage.
  • Key Distinction: The target compound’s sulfanyl group connects a benzimidazole and tetrazole, whereas this analog links tetrazole to a fluorophenethyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CV-11974 Compound 2.27
Molecular Weight ~468 g/mol 520.56 g/mol 412.3 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 3.1
Hydrogen Bond Acceptors 8 9 7
Metabolic Stability High (tetrazole bioisostere) Moderate (carboxylic acid) Moderate (urea linkage)

Biological Activity

1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole core, a trifluoromethyl group, and a tetrazole ring, which contribute to its unique chemical properties and biological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C17H13F3N6S
  • Molecular Weight: 390.4 g/mol
  • IUPAC Name: 1-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]benzimidazole
  • Canonical SMILES: CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group enhances lipophilicity and stability, allowing for better membrane penetration and bioavailability. The tetrazole ring is known for its ability to form hydrogen bonds, facilitating interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

The compound has also shown promising antifungal properties:

  • Studies have indicated that derivatives of benzimidazole with similar structural motifs possess antifungal activity against Candida species, with MIC values reported between 1.6 µg/mL to 25 µg/mL .
  • The presence of hydrophobic groups in the structure enhances its efficacy against various fungal pathogens.

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties:

  • Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell proliferation and survival .
  • Further investigation is required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study Findings
Ochal et al. (2014)Reported significant antibacterial activity of benzimidazole derivatives against MRSA strains .
Becerra et al. (2018)Investigated the antiparasitic properties of benzimidazole derivatives, showing promising results against Trypanosoma cruzi .
Pagliero et al. (2019)Demonstrated antifungal efficacy of substituted benzimidazoles against Candida albicans and Aspergillus spp. .

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